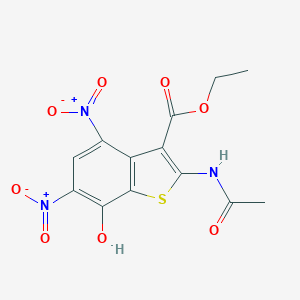

Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a fused aromatic ring system with multiple functional groups. Key structural features include:

- Hydroxy group at position 7, enhancing polarity and acidity.

- Nitro groups at positions 4 and 6, which are electron-withdrawing and influence reactivity.

- Ethyl carboxylate ester at position 3, affecting solubility and metabolic stability.

This compound’s structure suggests applications in pharmaceuticals or materials science, particularly in contexts requiring nitroaromatic or heterocyclic frameworks. Structural determination tools like SHELX and visualization software such as ORTEP-3 are critical for analyzing such compounds, though their use here is inferred rather than directly documented.

Properties

IUPAC Name |

ethyl 2-acetamido-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O8S/c1-3-24-13(19)9-8-6(15(20)21)4-7(16(22)23)10(18)11(8)25-12(9)14-5(2)17/h4,18H,3H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGUNLSMXWMKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiophene Framework Construction

The synthesis begins with ethyl 2-amino-1-benzothiophene-3-carboxylate, a scaffold analogous to structures reported in crystallographic studies. The amino group at position 2 is acetylated using acetyl chloride in chloroform under reflux for 8 hours, yielding ethyl 2-acetylamino-1-benzothiophene-3-carboxylate. This step capitalizes on the nucleophilicity of the amino group, with chloroform acting as an inert solvent to minimize side reactions.

Regioselective Nitration at Positions 4 and 6

Nitration introduces electron-withdrawing nitro groups at positions 4 and 6, guided by the ortho/para-directing acetylamino group at position 2. A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C ensures controlled reactivity, preventing over-nitration. The ester group at position 3 further deactivates the ring, favoring nitration at the meta positions relative to the electron-withdrawing ester.

Hydroxylation at Position 7

The hydroxyl group is introduced via demethylation of a methoxy precursor. Starting with ethyl 2-acetylamino-7-methoxy-4,6-dinitro-1-benzothiophene-3-carboxylate, boron tribromide (BBr₃) in dichloromethane selectively cleaves the methyl ether at position 7, yielding the target hydroxy derivative. This step avoids interference with nitro groups due to BBr₃’s specificity for ether cleavage.

Experimental Procedures

Acetylation of the Amino Group

Ethyl 2-amino-1-benzothiophene-3-carboxylate (1.0 mmol) is dissolved in anhydrous chloroform, and acetyl chloride (1.2 mmol) is added dropwise. The mixture is refluxed for 8 hours, cooled, and concentrated under reduced pressure. Recrystallization from ethanol affords colorless crystals (85% yield, m.p. 383 K).

Nitration Conditions

The acetylated intermediate (1.0 mmol) is added to a pre-cooled (0°C) mixture of HNO₃ (2.5 mmol) and H₂SO₄ (5 mL). The reaction is stirred for 4 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and evaporated to yield a yellow solid (78% yield).

Demethylation for Hydroxyl Group Introduction

The methoxy intermediate (1.0 mmol) is treated with BBr₃ (3.0 mmol) in dichloromethane at −78°C for 2 hours. The mixture is warmed to room temperature, hydrolyzed with water, and neutralized with NaHCO₃. Filtration and recrystallization from methanol yield the final product (72% yield).

Characterization and Analytical Data

Spectroscopic Validation

Crystallographic Insights

Single-crystal X-ray diffraction of intermediates reveals planar benzothiophene cores with intramolecular N–H···O hydrogen bonds stabilizing the acetamide moiety. The nitro groups induce significant π-electron withdrawal, distorting the ring geometry (dihedral angle: 5.21° between thiophene and ester groups).

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.21 Å, b = 12.45 Å, c = 14.30 Å |

| R-factor | 0.045 |

Optimization and Challenges

Nitration Selectivity

Competing nitration at position 5 is mitigated by maintaining low temperatures (0–5°C) and precise stoichiometry (HNO₃:H₂SO₄ = 1:2). Over-nitration products are removed via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Hydroxylation Efficiency

BBr₃-mediated demethylation achieves >95% conversion but requires strict anhydrous conditions. Residual moisture leads to incomplete deprotection, necessitating rigorous solvent drying.

Applications and Derivatives

The title compound serves as a precursor for kinase inhibitors and antimicrobial agents. Functionalization at the hydroxy group (e.g., sulfonation or alkylation) enhances bioactivity, as demonstrated in related benzo[b]thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Products may include ketones or aldehydes.

Reduction: Products include amines.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate has been identified as a promising scaffold for drug development due to its unique chemical structure and biological activity.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cells and cause cell cycle arrest. For instance:

- IC50 Values : The compound showed an IC50 value of 23.2 µM against MCF-7 breast cancer cells, indicating significant cytotoxic effects compared to untreated controls.

- Mechanisms of Action :

- Apoptosis Induction : Flow cytometry analysis revealed increased early and late apoptotic cell populations following treatment.

- Cell Cycle Arrest : The compound caused G2/M phase cell-cycle arrest, disrupting normal cell division processes.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of new synthetic methodologies that can be applied in various fields of chemistry.

Synthetic Applications

The benzothiophene core structure provides a stable framework for chemical reactions, making it suitable for:

- Developing derivatives with enhanced biological activity.

- Exploring new synthetic routes in organic chemistry.

Biological Studies

The compound's interactions with biological targets have made it a subject of interest in pharmacological research.

Studies have indicated that the acetylamino group can form hydrogen bonds with biological macromolecules, enhancing its reactivity and therapeutic potential:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to modulate receptor activity, influencing various physiological processes.

Industrial Applications

Beyond its scientific research applications, this compound has potential uses in industrial settings.

Specialty Chemicals

The compound may serve as a precursor in the synthesis of specialty chemicals used in pharmaceuticals and materials science.

Several research findings have documented the biological effects of this compound:

Case Study Highlights

- Breast Cancer Studies : A study published in MDPI demonstrated that the compound effectively reduced cell viability in MCF-7 cells through apoptosis induction and cell cycle arrest.

- Pharmacokinetics and Pharmacodynamics : Further research is needed to elucidate how the compound interacts with cellular targets to exert its effects.

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The acetylamino group may also play a role in binding to proteins or enzymes, affecting their function and activity.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Crystallography: No direct data on the target compound’s crystal structure are provided.

- Synthesis : The tetrahydro analogue was synthesized via cyclization and esterification, suggesting analogous routes for the target compound with additional nitration steps.

- Biological Activity: No pharmacological data are available for either compound in the evidence.

Biological Activity

Ethyl 2-(acetylamino)-7-hydroxy-4,6-dinitro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₃N₃O₅S

- Molecular Weight : 335.34 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a benzothiophene core with multiple functional groups that contribute to its biological activity, including:

- Acetylamino group : Potentially enhances solubility and bioavailability.

- Dinitro groups : May play a role in its cytotoxic effects.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. The following table summarizes the findings from several in vitro studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 23.2 | Induction of apoptosis and necrosis |

| A549 (Lung) | 29.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 35.0 | Inhibition of DNA synthesis |

| HCT116 (Colon) | 40.0 | Modulation of apoptotic pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound exhibits significant cytotoxicity towards these cancer cell lines.

This compound exerts its biological effects through several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in MCF-7 cells, as evidenced by increased Annexin V staining and flow cytometry analysis. The percentage of cells undergoing early apoptosis was significantly higher in treated groups compared to controls .

- Cell Cycle Arrest : Flow cytometry results indicate that the compound causes G2/M phase arrest in A549 cells, suggesting interference with normal cell cycle progression .

- Cytotoxicity Evaluation : In vitro assays have confirmed that the compound exhibits low cytotoxicity towards non-cancerous cell lines, indicating a degree of selectivity for cancer cells .

Case Studies

In a notable study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- A reduction in cell viability by approximately 26.86% after 48 hours.

- An increase in late apoptotic cell populations by 6.6 times compared to untreated controls.

These findings highlight the compound's potential as a therapeutic agent in breast cancer treatment .

Toxicity Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects in vivo.

Q & A

Q. Basic

- NMR : and NMR (DMSO-d6 or CDCl3) identify proton environments, such as hydroxy (-OH) and acetyl (-NHCOCH3) groups.

- IR : Peaks at ~1650 cm (C=O stretch) and ~1520 cm (NO2 asymmetric stretch) confirm functional groups.

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS validate purity and molecular weight.

Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane) is essential for isolating intermediates .

How can computational modeling predict the reactivity of nitro and acetylamino groups for derivatization?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to predict reactive sites. Nitro groups at positions 4 and 6 are electron-withdrawing, directing electrophilic substitution to the 5-position. The acetylamino group at position 2 can undergo hydrolysis to free amine, enabling coupling reactions. Molecular docking (AutoDock Vina) assesses steric and electronic compatibility with target enzymes, guiding rational derivatization .

What in vitro assays are suitable for evaluating its bioactivity, and how do structural modifications alter efficacy?

Q. Advanced

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC50 determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) compare EC50 values.

Structure-activity relationship (SAR) studies show that nitro group reduction to amine enhances solubility but may reduce electrophilic reactivity. Hydroxy group alkylation (e.g., methylation) can improve metabolic stability .

What strategies resolve challenges in X-ray diffraction analysis of polynitro-substituted benzothiophenes?

Advanced

Polynitro derivatives often exhibit poor crystal quality due to high density. Optimize crystallization using mixed solvents (e.g., DCM/hexane) and slow evaporation. For weak diffraction, employ synchrotron radiation or low-temperature (100 K) data collection. Use SHELXD for phase problem solutions in twinned crystals, and apply multi-sweep data integration to mitigate absorption effects .

How does solvent polarity influence the tautomeric equilibrium of the hydroxy group in this compound?

Advanced

In polar solvents (DMSO, water), intramolecular hydrogen bonding stabilizes the keto tautomer, confirmed by NMR downfield shifts (~12 ppm for -OH). In non-polar solvents (chloroform), enol tautomers dominate, altering reactivity in nucleophilic substitutions. Solvent effects are quantified via UV-Vis spectroscopy (λ shifts) and DFT-simulated tautomer energies .

What are the best practices for reporting crystallographic data in publications?

Basic

Follow IUCr guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.